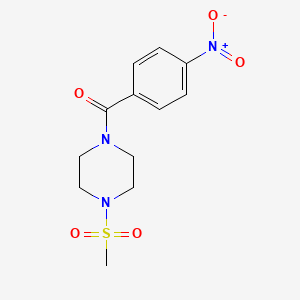
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been the subject of numerous scientific studies due to its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biological effects are well documented. However, 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is not fully understood, which can make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One potential area of research is the development of new therapeutic applications for 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. For example, it may be possible to use 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide to treat other neurodegenerative diseases, such as Huntington's disease. Another potential area of research is the development of new synthetic methods for 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide and how it interacts with other neurotransmitters and enzymes in the body.
Synthesemethoden
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide can be synthesized using a two-step process. The first step involves the reaction of 2-methoxybenzaldehyde with 3-methylphenylpiperazine in the presence of an acid catalyst. The resulting intermediate product is then treated with thioamide to yield 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-6-5-7-16(14-15)20-19(24)22-12-10-21(11-13-22)17-8-3-4-9-18(17)23-2/h3-9,14H,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKVWUPOXFJTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)


![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)


![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)
![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)
![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

